Cas no 887264-66-6 (1-(4-Iodophenoxy)-2,4-dimethylbenzene)

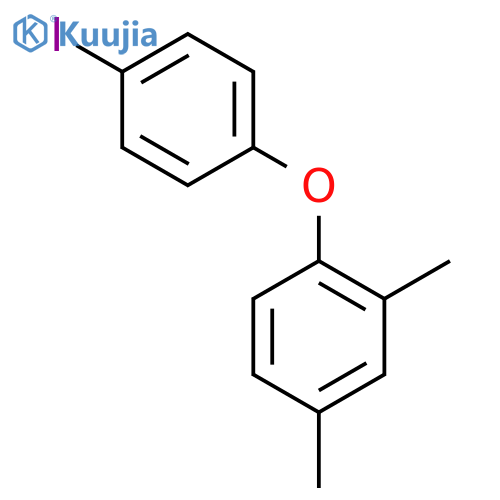

887264-66-6 structure

商品名:1-(4-Iodophenoxy)-2,4-dimethylbenzene

CAS番号:887264-66-6

MF:C14H13IO

メガワット:324.156896352768

MDL:MFCD09032861

CID:859346

PubChem ID:11674217

1-(4-Iodophenoxy)-2,4-dimethylbenzene 化学的及び物理的性質

名前と識別子

-

- 1-(4-Iodophenoxy)-2,4-dimethylbenzene

- Benzene, 1-(4-iodophenoxy)-2,4-dimethyl-

- DTXSID30470434

- 887264-66-6

- 1-(4-Iodo-phenoxy)-2,4-dimethyl-benzene

- AB93408

- AKOS015964704

- A50698

- 1-(4-iodophenoxy)-2,4-dimethyl-benzene

-

- MDL: MFCD09032861

- インチ: InChI=1S/C14H13IO/c1-10-3-8-14(11(2)9-10)16-13-6-4-12(15)5-7-13/h3-9H,1-2H3

- InChIKey: VOEBRDCUSWMSLU-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(C=C1)OC2=CC=C(C=C2)I)C

計算された属性

- せいみつぶんしりょう: 324.00111g/mol

- どういたいしつりょう: 324.00111g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 4.8

1-(4-Iodophenoxy)-2,4-dimethylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I60020-1g |

1-(4-Iodophenoxy)-2,4-dimethylbenzene |

887264-66-6 | 97% | 1g |

¥2259.0 | 2024-07-19 | |

| Alichem | A019089028-1g |

1-(4-Iodophenoxy)-2,4-dimethylbenzene |

887264-66-6 | 95% | 1g |

$252.45 | 2023-08-31 | |

| Advanced ChemBlocks | O28227-5G |

1-(4-Iodophenoxy)-2,4-dimethyl-benzene |

887264-66-6 | 95% | 5G |

$1,030 | 2023-09-15 | |

| Advanced ChemBlocks | O28227-250MG |

1-(4-Iodophenoxy)-2,4-dimethyl-benzene |

887264-66-6 | 95% | 250MG |

$110 | 2023-09-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I60020-5g |

1-(4-Iodophenoxy)-2,4-dimethylbenzene |

887264-66-6 | 97% | 5g |

¥6909.0 | 2024-07-19 | |

| Aaron | AR00IG1X-250mg |

Benzene, 1-(4-iodophenoxy)-2,4-dimethyl- |

887264-66-6 | 97% | 250mg |

$93.00 | 2025-02-11 | |

| 1PlusChem | 1P00IFTL-5g |

Benzene, 1-(4-iodophenoxy)-2,4-dimethyl- |

887264-66-6 | 97% | 5g |

$698.00 | 2024-04-20 | |

| 1PlusChem | 1P00IFTL-1g |

Benzene, 1-(4-iodophenoxy)-2,4-dimethyl- |

887264-66-6 | 97% | 1g |

$235.00 | 2024-04-20 | |

| Advanced ChemBlocks | O28227-1G |

1-(4-Iodophenoxy)-2,4-dimethyl-benzene |

887264-66-6 | 95% | 1G |

$335 | 2023-09-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I60020-0.25g |

1-(4-Iodophenoxy)-2,4-dimethylbenzene |

887264-66-6 | 97% | 0.25g |

¥759.0 | 2024-07-19 |

1-(4-Iodophenoxy)-2,4-dimethylbenzene 関連文献

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

887264-66-6 (1-(4-Iodophenoxy)-2,4-dimethylbenzene) 関連製品

- 75581-11-2(4-Iodo-2-methylanisole)

- 220728-62-1(5-Iodo-2-methylanisole)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量